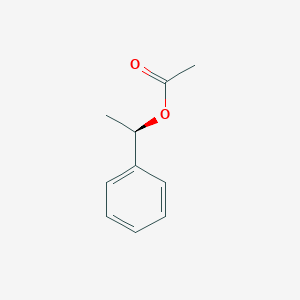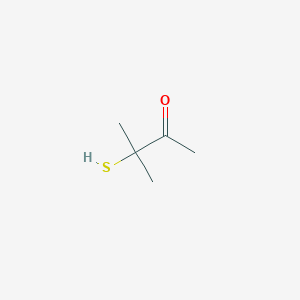![molecular formula C38H55N9O12S B1147981 DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester] CAS No. 216453-51-9](/img/no-structure.png)
DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester] is an amine-reactive building block used for developing probes that can be recognized by anti-DNP antibodies . This reactive hapten contains an additional seven-atom aminohexanoyl spacer (‘X’) between the fluorophore and the succinimidyl ester group . This spacer helps to increase accessibility to anti-DNP antibodies .
Synthesis Analysis
The synthesis of DNP-X-Biocytin-X, SE involves the use of an amine-reactive building block . The reactive hapten contains an additional seven-atom aminohexanoyl spacer (‘X’) between the fluorophore and the succinimidyl ester group . This spacer helps to separate and increase accessibility to anti-DNP antibodies .Molecular Structure Analysis
The molecular structure of DNP-X-Biocytin-X, SE includes a seven-atom aminohexanoyl spacer (‘X’) between the fluorophore and the succinimidyl ester group . This spacer helps to separate the biotin moiety from its point of attachment, potentially reducing the interaction of biotin with the biomolecule to which it is conjugated .Chemical Reactions Analysis
The chemical reactivity of DNP-X-Biocytin-X, SE is primarily with amines . The succinimidyl ester group in the compound reacts with amines to form stable amide bonds . This reaction is commonly used in bioconjugation applications .Scientific Research Applications
Amplification of Sensing Processes
- Application : DNP-X-Biocytin-X, SE has been used in amplifying the sensing of antigen-antibody interactions or oligonucleotide-DNA binding. This is achieved through the biotin-labeled horseradish peroxidase (HRP) liposomes that associate with an antigen-antibody complex, enhancing the detection sensitivity of these biological interactions (Alfonta, Singh, & Willner, 2001).
Cancer Cell Imaging and Drug Monitoring
- Application : In cancer research, fluorescent dipeptide nanoparticles, including those similar to DNP-X-Biocytin-X, SE, have been developed for targeted cancer cell imaging and real-time monitoring of drug release. This application leverages the shift in the peptide's intrinsic fluorescent signal, allowing for effective imaging and sensing probes (Fan, Sun, Huang, Wang, & Zhang, 2016).
Study of Enzyme Activity
- Application : Research has focused on understanding the activity of enzymes like biotinidase on biotinyl peptides. DNP-X-Biocytin-X, SE can be instrumental in such studies, providing insights into enzyme specificity and kinetics, crucial for understanding metabolic processes (Craft, Goss, Chandramouli, & Wood, 1985).
Intracellular Labeling and Tract Tracing
- Application : DNP-X-Biocytin-X, SE has applications in neuroscience, particularly in intracellular labeling and anterograde neuroanatomical tract tracing. Its affinity for avidin allows for versatile labeling and tracing in neurological studies (Horikawa & Armstrong, 1988).
Immunological Studies
- Application : The compound has been used to study the efficacy of avidin as a carrier in generating anti-hapten antibodies. Its use in immunological research helps in understanding antigen-antibody interactions and the role of haptens in immune responses (Scott, Nitecki, Kindler, & Goodman, 1984).
Biotin Metabolism
- Application : Research involving DNP-X-Biocytin-X, SE contributes significantly to understanding biotin metabolism. This includes studies on biotinidase, which plays a key role in recycling biotin, an essential nutrient, and its deficiency leading to metabolic disorders (Hernandez-Vazquez, Wolf, Pindolia, Ortega-Cuellar, Hernández-González, Heredia-Antúnez, Ibarra-González, & Velázquez-Arellano, 2013).
Neuroanatomical Studies
- Application : The compound is used in neuroanatomical studies, especially in tracing central neuronal projections. It aids in analyzing neurochemical characteristics of neuronal projections in various species (Jansen, Fabro, Artero, Feuilloley, Vaudry, Fasolo, & Franzoni, 1997).
Mechanism of Action
The mechanism of action of DNP-X-Biocytin-X, SE involves its reaction with amines to form bioconjugates that can be detected with anti-dinitrophenyl (anti-DNP) antibodies . The seven-atom aminohexanoyl spacer (‘X’) between the fluorophore and the succinimidyl ester group helps to increase accessibility to anti-DNP antibodies .
Future Directions
The future directions of DNP-X-Biocytin-X, SE could involve its continued use in the development of probes for the detection of anti-DNP antibodies . Its unique structure, which includes a seven-atom aminohexanoyl spacer, may allow for increased accessibility to anti-DNP antibodies, potentially enhancing the effectiveness of these probes .
properties
CAS RN |
216453-51-9 |
|---|---|
Product Name |
DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester] |
Molecular Formula |
C38H55N9O12S |
Molecular Weight |
861.97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






